Calcitonin (pork natural)

Description

Properties

Molecular Formula |

C160H233N43O47S3 |

|---|---|

Molecular Weight |

3607.0 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C160H233N43O47S3/c1-78(2)52-100(185-152(243)113(65-128(220)221)194-137(228)96(32-21-22-47-161)179-147(238)108(60-89-66-171-95-31-20-19-30-93(89)95)189-144(235)105(58-87-36-40-91(210)41-37-87)182-132(223)82(9)176-153(244)115(72-205)197-142(233)102(54-80(5)6)183-140(231)101(53-79(3)4)186-156(247)118-76-253-252-75-94(162)133(224)195-116(73-206)154(245)193-112(64-123(165)214)149(240)184-103(55-81(7)8)143(234)198-117(74-207)155(246)200-129(83(10)208)158(249)199-118)141(232)191-111(63-122(164)213)151(242)192-110(62-121(163)212)150(241)188-107(59-88-38-42-92(211)43-39-88)145(236)190-109(61-90-67-169-77-175-90)148(239)180-97(33-23-48-170-160(167)168)138(229)187-106(57-86-28-17-14-18-29-86)146(237)196-114(71-204)136(227)173-68-124(215)177-99(46-51-251-12)134(225)172-69-125(216)178-104(56-85-26-15-13-16-27-85)135(226)174-70-126(217)202-49-25-35-120(202)157(248)181-98(44-45-127(218)219)139(230)201-130(84(11)209)159(250)203-50-24-34-119(203)131(166)222/h13-20,26-31,36-43,66-67,77-84,94,96-120,129-130,171,204-211H,21-25,32-35,44-65,68-76,161-162H2,1-12H3,(H2,163,212)(H2,164,213)(H2,165,214)(H2,166,222)(H,169,175)(H,172,225)(H,173,227)(H,174,226)(H,176,244)(H,177,215)(H,178,216)(H,179,238)(H,180,239)(H,181,248)(H,182,223)(H,183,231)(H,184,240)(H,185,243)(H,186,247)(H,187,229)(H,188,241)(H,189,235)(H,190,236)(H,191,232)(H,192,242)(H,193,245)(H,194,228)(H,195,224)(H,196,237)(H,197,233)(H,198,234)(H,199,249)(H,200,246)(H,201,230)(H,218,219)(H,220,221)(H4,167,168,170)/t82-,83+,84+,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,129-,130-/m0/s1 |

InChI Key |

IXORWGHGSOABEO-AQZOCZKHSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)CO)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC8=CC=CC=C8)C(=O)NCC(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N)O |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC8=CC=CC=C8)C(=O)NCC(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N)C(C)O)CO |

Origin of Product |

United States |

Historical Context and Discovery of Calcitonin Porcine Natural

Endocrine Glandular Production and Secretion in Swine

Thyroid C-Cell (Parafollicular Cell) Synthesis

In pigs, calcitonin is synthesized and secreted by the parafollicular cells, also known as C-cells, of the thyroid gland. medycynawet.edu.plnih.gov These cells constitute a small fraction of the endocrine cells within the thyroid. medycynawet.edu.pl Morphological studies have shown that porcine C-cells are often spindle-shaped or oval in cross-section and can be found in epifollicular (adjacent to the follicles) and parafollicular (between the follicles) positions. medycynawet.edu.plbioscientifica.com Immunocytochemical studies have confirmed the presence of calcitonin within these C-cells, specifically localized within their secretory granules. nih.govbioscientifica.com The distribution of C-cells within the pig thyroid is not uniform, with a higher concentration observed in the anterior to right lateral parts of the gland. nih.gov

Calcium-Dependent Regulation of Secretion in Pigs

The primary stimulus for calcitonin secretion in pigs is an increase in plasma calcium concentration. bioscientifica.com When blood calcium levels rise above the normal range, the C-cells are stimulated to release calcitonin. animbiosci.org This response is part of a negative feedback mechanism designed to maintain calcium homeostasis. bioscientifica.com Studies involving hypercalcemic perfusion of the pig thyroid have demonstrated a significant and sustained release of calcitonin, leading to a systemic hypocalcemic effect. bioscientifica.com This regulatory process is rapid, allowing for fine control over blood calcium levels. bioscientifica.com

Systemic Distribution and Clearance Mechanisms in Porcine Models

Once secreted into the bloodstream, porcine calcitonin is distributed throughout the body. The apparent volume of distribution has been estimated to be around 21.4% of body weight. oup.com The clearance of porcine calcitonin from the plasma is relatively rapid. oup.combioscientifica.com Studies have shown that its disappearance can be described by at least two exponential components, with half-lives of approximately 2.4 minutes and 40.9 minutes. oup.com The primary sites of calcitonin metabolism are the kidneys, with some metabolism also occurring in the blood and peripheral tissues, where it is broken down into smaller, inactive fragments. fda.gov The metabolic clearance rate during continuous infusion has been measured at 846 ml/min. oup.comdeepdyve.com

Target Tissues and Cellular Responses in Swine (Non-human focus)

Osteoclast Inhibition and Bone Resorption Mechanisms

One of the principal target tissues for calcitonin is bone. fda.gov Calcitonin directly inhibits the activity of osteoclasts, the cells responsible for bone resorption. capes.gov.brresearchgate.net This inhibition is a key mechanism by which calcitonin lowers blood calcium levels, as it reduces the release of calcium from the bone into the bloodstream. animbiosci.orgwikipedia.org In vitro studies using porcine osteoclasts have shown that porcine calcitonin inhibits bone resorption. nih.gov The presence of the calcitonin receptor is a characteristic feature of osteoclasts, and its expression in porcine cultures correlates with the formation of these cells. nih.gov Research has also demonstrated that calcitonin can completely inhibit bone resorption induced by toxins such as Pasteurella multocida toxin in vitro. scite.ai

Renal Effects: Regulation of Calcium and Phosphate (B84403) Excretion

Research Findings on Porcine Calcitonin

| Parameter | Finding | Source |

| Synthesis Location | Parafollicular (C-cells) of the thyroid gland | medycynawet.edu.plnih.gov |

| C-Cell Distribution | Concentrated in the anterior to right lateral parts of the thyroid | nih.gov |

| Secretion Stimulus | Increased plasma calcium concentration | bioscientifica.com |

| Plasma Half-Life | Biphasic: ~2.4 min and ~40.9 min | oup.com |

| Metabolic Clearance Rate | 846 ml/min | oup.comdeepdyve.com |

| Primary Action on Bone | Inhibition of osteoclast activity and bone resorption | researchgate.netnih.gov |

| Primary Action on Kidney | Increased excretion of calcium and phosphate | nih.gov |

Molecular Biology and Biochemistry of Porcine Calcitonin

Calcitonin Gene Structure and Expression in Sus scrofa

CALCA Gene Locus and Transcriptional Regulation

The gene responsible for encoding calcitonin in pigs (Sus scrofa) is the Calcitonin-Related Polypeptide Alpha (CALCA) gene. This gene is located on porcine chromosome 2 (SSC2), specifically in the region of 2p13-p11. nih.govuni-goettingen.de The regulation of CALCA gene expression is a complex process that occurs primarily at the transcriptional level. mdpi.com The promoter region of the CALCA gene contains several key elements that are targeted by transcription factors. mdpi.com These include an octamer and two cAMP-responsive elements. mdpi.com Furthermore, the expression of CALCA in neuronal cells is controlled by an 18-base pair enhancer located approximately 1 kilobase upstream from the transcription start site. mdpi.com

Studies have also identified several calcitonin receptor-stimulating peptide (CRSP) genes in pigs, namely CRSP1, CRSP2, and CRSP3, which are members of the calcitonin/calcitonin gene-related peptide (CT/CGRP) family. nih.govpsu.edu The 5'-upstream regions of CRSP1 and CRSP2 show high sequence similarity (over 98%) to each other and to the corresponding region of the human CALCA gene, including functional transcription binding sites. nih.gov The CRSP3 gene, however, displays less similarity. nih.gov Radiation hybrid mapping has placed these CRSP genes on swine chromosome 2 (SSC2), indicating a conserved gene arrangement when compared to human and mouse counterparts. nih.gov

Alternative Splicing Mechanisms: Calcitonin vs. Calcitonin Gene-Related Peptide (CGRP) mRNA Production

A key feature of the CALCA gene is its ability to produce multiple distinct peptides through tissue-specific alternative RNA splicing. tandfonline.comgenecards.orgnih.govmybiosource.com This process results in the generation of either calcitonin mRNA or calcitonin gene-related peptide (CGRP) mRNA from the same primary RNA transcript. tandfonline.comnih.govnih.gov In thyroid C-cells, the primary transcript is processed to produce calcitonin mRNA. tandfonline.comnih.gov Conversely, in neuronal tissues of the central and peripheral nervous systems, the transcript is alternatively spliced to yield CGRP mRNA. tandfonline.comnih.gov

The human CALCA gene consists of six exons. mdpi.com Through alternative splicing, the first three exons are joined to the fourth exon to produce calcitonin mRNA. nih.gov In contrast, the production of α-CGRP mRNA involves the expression of exons 5 and 6. nih.gov This tissue-specific selection is regulated by cis-active elements located near the calcitonin-specific 3'-splice junction. nih.gov These elements appear to inhibit the production of calcitonin transcripts in cells that are meant to produce CGRP. nih.gov

In pigs, a similar mechanism is observed. The porcine Crsp-3 gene, for instance, has a six-exon structure that includes a calcitonin-like coding exon, suggesting it could be a product of gene duplication from a common ancestor with the Ct/Cgrp gene. psu.edu On the other hand, porcine Crsp-1 and Crsp-2 have a five-exon structure that lacks the calcitonin-coding exon. psu.edu

Porcine Specificity in Gene Homology and Organization

While the fundamental mechanisms of CALCA gene expression and splicing are conserved across mammals, there are species-specific differences. The porcine CGRP peptide, for example, differs in amino acid sequence from human α-CGRP at six positions and from human β-CGRP at three positions. nih.gov

The genomic organization of the CRSP genes in pigs also shows interesting characteristics. Porcine Crsp-1, Crsp-2, and Crsp-3 genes are located on swine chromosome 2. nih.gov The exon-intron organization of these genes is highly similar to that of the human CT/aCGRP gene. researchgate.net Specifically, canine Crsp-1 has an identical five-exon structure to porcine Crsp-1 or Crsp-2. psu.edu This suggests a shared evolutionary origin and functional relationship among these genes within different species.

| Gene Family | Porcine Genes | Chromosomal Location (Pig) | Key Structural Feature |

| Calcitonin/CGRP | CALCA | SSC2p13-p11 | Undergoes alternative splicing to produce calcitonin or CGRP. nih.govuni-goettingen.detandfonline.comnih.govnih.gov |

| Calcitonin Receptor-Stimulating Peptide (CRSP) | CRSP1, CRSP2, CRSP3 | SSC2 | High sequence similarity to human CALCA upstream region. nih.gov |

Precursor Processing and Maturation of Porcine Procalcitonin (B1506340)

Biosynthesis of Procalcitonin and Proteolytic Cleavage Pathways

The biosynthesis of mature calcitonin begins with the synthesis of a precursor molecule called pre-procalcitonin by the C-cells of the thyroid gland. creative-diagnostics.com This initial precursor is then translocated to the endoplasmic reticulum, where it undergoes glycosylation and the enzymatic removal of its signal peptide to form procalcitonin (PCT). creative-diagnostics.com

Procalcitonin is a 116-amino acid prohormone that is further processed to yield the final active peptides. oup.com It is composed of three main parts: a 57-amino acid N-terminal fragment (N-ProCT), the 32-amino acid calcitonin peptide in the middle, and a 21-amino acid C-terminal peptide called katacalcin (B549856) (or CCP-I). creative-diagnostics.comoup.com The processing of procalcitonin involves proteolytic cleavage at specific sites by various proteases. creative-diagnostics.com The cleavage sites are typically marked by basic amino acid residues, such as lysine-arginine and lysine-lysine-arginine sequences. nih.gov This enzymatic cleavage liberates the individual peptides: N-ProCT, calcitonin, and katacalcin. creative-diagnostics.comnih.gov

Peptide Folding and Disulfide Bond Formation

A critical step in the maturation of calcitonin is the formation of a disulfide bond. springernature.comresearchgate.net This intramolecular bridge is formed between two cysteine residues within the peptide chain. nih.gov This disulfide bond is essential for the peptide's three-dimensional structure and its biological activity. springernature.comresearchgate.netnih.gov The formation of this bond helps to create a ring-like structure at the N-terminus of the calcitonin molecule, which is a key feature for its interaction with its receptor. nih.gov The folding of the peptide into its correct conformation is a crucial prerequisite for the proper formation of this disulfide bridge. springernature.comresearchgate.net

| Precursor/Peptide | Amino Acid Length | Description |

| Pre-procalcitonin | >116 | The initial translation product containing a signal peptide. creative-diagnostics.com |

| Procalcitonin (PCT) | 116 | The prohormone precursor to calcitonin, N-ProCT, and katacalcin. oup.com |

| N-ProCT | 57 | The N-terminal fragment cleaved from procalcitonin. creative-diagnostics.com |

| Calcitonin | 32 | The active hormone, containing a single disulfide bond. tandfonline.com |

| Katacalcin (CCP-I) | 21 | The C-terminal fragment cleaved from procalcitonin. creative-diagnostics.comoup.com |

Primary Structural Analysis of Porcine Calcitonin

Amino Acid Sequence Elucidation and Species-Specific Differences

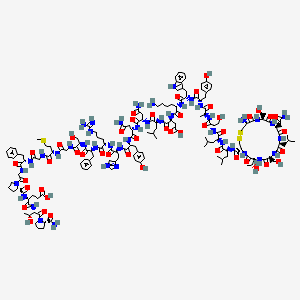

Porcine calcitonin is a polypeptide hormone composed of 32 amino acids. pnas.orgnih.gov Its specific amino acid sequence is Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Ser-Ala-Tyr-Trp-Arg-Asn-Leu-Asn-Asn-Phe-His-Arg-Phe-Ser-Gly-Met-Gly-Phe-Gly-Pro-Glu-Thr-Pro-NH2. peptide.com

While calcitonin is found across various vertebrate species, from fish to mammals, its amino acid sequence exhibits considerable differences. pnas.orgnih.gov For instance, salmon calcitonin differs from human calcitonin at 16 of the 32 amino acid positions. aimspress.com Despite these variations, certain regions of the peptide are highly conserved across species, suggesting a common ancestral gene. bioone.org Porcine calcitonin is classified within its own lineage, distinct from human, bony fish, and cartilaginous fish lineages. bioone.org The primary structures of calcitonins from pig, cattle, dog, and sheep share significant homology. bioone.org

The following table provides a comparison of the amino acid sequences of calcitonin from different species, highlighting the differences and similarities with porcine calcitonin.

| Species | Amino Acid Sequence |

| Porcine | Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Ser-Ala-Tyr-Trp-Arg-Asn-Leu-Asn-Asn-Phe-His-Arg-Phe-Ser-Gly-Met-Gly-Phe-Gly-Pro-Glu-Thr-Pro-NH₂ peptide.com |

| Human | Cys-Gly-Asn-Leu-Ser-Thr-Cys-Met-Leu-Gly-Thr-Tyr-Thr-Gln-Asp-Phe-Asn-Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro-NH₂ |

| Salmon | Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Gly-Thr-Pro-NH₂ genscript.com |

| Eel | Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH₂ |

Data for Human and Eel calcitonin are compiled from publicly available genetic and protein databases.

Conserved Residues and Functional Significance (e.g., Cys-Cys Ring, Amidated C-terminus)

Despite the species-specific variations in the amino acid sequence, all calcitonins share key structural features essential for their biological activity. researchgate.net These include a disulfide bridge between cysteine residues at positions 1 and 7, which forms a seven-membered amino-terminal ring. genscript.comembl.desb-peptide.com This ring structure is crucial for the hormone's function. nih.govresearchgate.net

Another highly conserved feature is the amidation of the C-terminal proline residue. pnas.orgembl.deresearchgate.net This post-translational modification, resulting in a prolinamide at the final position, is essential for the full biological activity of calcitonin. pnas.orgnih.govnih.gov The C-terminal amide group is a common feature among the calcitonin family of peptides, which also includes calcitonin gene-related peptide (CGRP), amylin, and adrenomedullin. nih.govembl.deebi.ac.uk

Across all species, eight of the 32 amino acid residues are conserved. genscript.com These conserved residues, particularly the Cys-Cys ring and the amidated C-terminus, play a critical role in maintaining the structural integrity of the peptide and its ability to bind to and activate its receptor. nih.govresearchgate.net

Post-Translational Modifications and Their Impact on Porcine Calcitonin Biology

Post-translational modifications (PTMs) are crucial for the proper function of many proteins, including porcine calcitonin. These modifications occur after the protein has been synthesized and can significantly impact its structure, stability, and biological activity. nih.govthermofisher.com

Amidation and Glycosylation Patterns

The most significant and well-characterized post-translational modification of porcine calcitonin is the amidation of its C-terminus. embl.deebi.ac.uk The precursor peptide has a glycine (B1666218) residue following the C-terminal proline, which is enzymatically removed and replaced with an amide group. jmb.or.krgoogle.com This amidation is catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). nih.govnih.gov The resulting C-terminal prolinamide is critical for the biological potency of calcitonin. pnas.orgnih.gov

While glycosylation is a common post-translational modification that can affect protein folding, stability, and activity, the extent and biological significance of glycosylation in porcine calcitonin are not as well-defined as amidation. thermofisher.comoncohemakey.com Some studies suggest that calcitonin can be glycosylated, but the specific patterns and their functional consequences in the porcine variant require further investigation. oncohemakey.com

Influence of Modifications on Stability and Biological Activity

Post-translational modifications have a profound influence on the stability and biological activity of porcine calcitonin.

Amidation: The C-terminal amidation is essential for the full biological activity of calcitonin. nih.govnih.gov The removal of the negative charge from the C-terminal carboxyl group through amidation is thought to stabilize the peptide's conformation and enhance its binding affinity to the calcitonin receptor. jmb.or.kr Non-amidated forms of calcitonin show significantly reduced biological activity.

Disulfide Bond: The intramolecular disulfide bond between Cys-1 and Cys-7, forming the N-terminal ring, is vital for the peptide's structural integrity and function. nih.gov Breaking this bond leads to a loss of agonist activity. nih.gov This covalent linkage stabilizes the three-dimensional structure of the N-terminal region, which is crucial for receptor interaction. embl.de

The combination of these structural features, endowed by both the primary amino acid sequence and subsequent post-translational modifications, dictates the unique biological properties of porcine calcitonin. The stability conferred by these modifications is crucial for the hormone's half-life in circulation and its ability to exert its physiological effects. aimspress.comresearchgate.net

Physiological Role and Regulation in Porcine Physiology

Target Tissues and Cellular Responses in Swine (Non-human focus)

Gastrointestinal Effects: Regulation of Phosphorus Absorption in Porcine Intestinal Cells

Calcitonin is a critical hormone in the regulation of calcium and phosphorus homeostasis in swine. cabidigitallibrary.organimbiosci.org Beyond its well-established roles in bone and kidney, porcine calcitonin exerts direct effects on the gastrointestinal tract, particularly concerning the absorption of phosphorus. When plasma calcium and/or phosphorus levels are elevated, calcitonin is released to help lower them, in part by reducing intestinal absorption. cabidigitallibrary.org

Research utilizing a porcine intestinal epithelial cell line (IPEC-1) has provided specific insights into the mechanisms by which calcitonin influences phosphorus uptake. A study investigating the direct effects of calcitonin on these cells found that it can inhibit phosphorus absorption. cabidigitallibrary.org In this experiment, IPEC-1 cells were treated with various concentrations of calcitonin for 24 hours. The results demonstrated a significant inhibition of phosphorus absorption at calcitonin concentrations of 1×10⁻¹¹, 1×10⁻¹⁰ mol/L, and 1×10⁻⁹ mol/L compared to a control group. cabidigitallibrary.org However, the treatment had no discernible effect on the proliferation of the intestinal cells. cabidigitallibrary.org

The primary transporter responsible for sodium-dependent phosphate (B84403) transport in the intestine is NaPi-IIb. To determine if calcitonin's inhibitory effect was mediated through this transporter, the study also measured the expression of NaPi-IIb mRNA and protein. The results indicated that calcitonin did not alter the expression of either the NaPi-IIb protein or its corresponding mRNA. cabidigitallibrary.org This suggests that in porcine intestinal epithelial cells, calcitonin's regulation of phosphorus absorption occurs through a pathway independent of NaPi-IIb expression. cabidigitallibrary.org This is in contrast to other regulatory hormones like Parathyroid Hormone (PTH), which is known to inhibit intestinal phosphorus absorption by down-regulating NaPi-IIb expression. cabidigitallibrary.org

Table 1: Effect of Calcitonin on Phosphorus Absorption in Porcine Intestinal Epithelial Cells (IPEC-1)

| Calcitonin Concentration (mol/L) | Effect on Phosphorus Absorption (relative to control) |

|---|---|

| Control | Baseline |

| 1×10⁻¹² | No Significant Effect |

| 1×10⁻¹¹ | Inhibition (P < 0.05) |

| 1×10⁻¹⁰ | Inhibition (P < 0.05) |

| 1×10⁻⁹ | Inhibition (P < 0.05) |

| 1×10⁻⁸ | No Significant Effect |

Data sourced from a study on porcine intestinal epithelial cells, which showed that specific concentrations of calcitonin significantly inhibited phosphorus uptake. cabidigitallibrary.org

Non-Classical Physiological Actions in Swine (e.g., pancreatic effects)

In addition to its classical roles, porcine calcitonin and its related peptides engage in non-classical physiological actions, notably within the pancreas, influencing both exocrine and endocrine functions.

Exocrine Pancreas: Porcine calcitonin has been attributed with the ability to inhibit the secretion of pancreatic enzymes. nps.org.auchiesi.com.au This action is part of a broader regulatory influence on gastrointestinal secretions. The regulation of the exocrine pancreas in swine is complex, involving neuro-hormonal pathways that are not yet fully elucidated. researchgate.net While cholecystokinin (B1591339) (CCK) is a known secretagogue, its receptors are reportedly lacking on porcine acinar cells, suggesting indirect pathways of stimulation. researchgate.net The inhibitory input from peptides like calcitonin adds another layer to this intricate control system.

Endocrine Pancreas and Related Peptides: The calcitonin gene also produces calcitonin gene-related peptide (CGRP), a neuropeptide found in intrapancreatic nerves and endocrine cells, suggesting its physiological importance in pancreatic function. nih.gov Studies on the direct effects of CGRP on the isolated perfused pig pancreas have revealed significant modulatory actions on islet hormone secretion.

Specifically, the intrapancreatic infusion of CGRP has been shown to:

Inhibit Insulin (B600854) Secretion: CGRP infusion (at 22 pmol/min) caused a dramatic decrease in baseline pancreatic insulin output, from 48 ± 10 µU/min to 8 ± 7 µU/min. nih.gov It also inhibited glucose-stimulated insulin secretion by 45% compared to controls. nih.gov

Potentiate Glucagon (B607659) Secretion: While CGRP had no effect on baseline glucagon levels, it significantly potentiated terbutaline-induced glucagon secretion by more than sevenfold. nih.gov

No Effect on Somatostatin (B550006): The peptide did not affect either baseline or stimulated pancreatic somatostatin output. nih.gov

These findings suggest that CGRP, a product of the calcitonin gene, plays a direct regulatory role within the porcine pancreas, inhibiting the release of insulin while promoting the secretion of glucagon, without involving somatostatin as an intermediary. nih.gov This dual action points to a potential role for CGRP in the local, intra-pancreatic modulation of glucose homeostasis in swine. nih.gov

Table 2: Effects of Calcitonin Gene-Related Peptide (CGRP) on Islet Hormone Secretion in the Pig Pancreas

| Hormone | Effect of CGRP Infusion | Finding |

|---|---|---|

| Insulin | Baseline | Decreased from 48 ± 10 µU/min to 8 ± 7 µU/min. nih.gov |

| Glucose-Stimulated | Inhibited by 45% vs. controls. nih.gov | |

| Glucagon | Baseline | No effect. nih.gov |

| Terbutaline-Stimulated | Potentiated secretion more than 7-fold. nih.gov | |

| Somatostatin | Baseline & Stimulated | No effect. nih.gov |

This table summarizes the direct effects of CGRP, a peptide related to calcitonin, when infused into the porcine pancreas. nih.gov

Calcitonin Receptor Biology and Signal Transduction Porcine Specificity and Comparative

Calcitonin Receptor (CTR) Subtypes and Expression in Porcine Tissues

The biological activities of calcitonin are mediated by high-affinity calcitonin receptors (CTRs), which are members of the G-protein coupled receptor superfamily. nih.gov

Molecular Cloning and Characterization of Porcine Calcitonin Receptors (pCTR)

The porcine calcitonin receptor (pCTR) was first cloned in 1991, revealing a structure characterized by a long extracellular NH2-terminal domain, similar to the parathyroid hormone receptor and the secretin receptor. nih.gov Subsequent analysis of the pCTR gene showed it spans approximately 70 kilobases and contains at least 14 exons, with 12 encoding the protein. nih.gov The cloned pCTR is closely related to the human CTR (hCTR), with the amino acid sequence of the hCTR being 73% identical to the pCTR. jci.orgsb-peptide.com A key structural difference is a 16-amino acid insert between the first and second transmembrane domains of the hCTR, which is absent in the pCTR. jci.orgsb-peptide.com This variation may contribute to observed differences in binding affinity between the porcine and human receptors. jci.orgsb-peptide.com

The closely related porcine calcitonin gene-related peptide (CGRP) receptor has also been cloned from a porcine lung cDNA library. This receptor is 462 amino acids long and shares 93% sequence identity with the human CGRP receptor, suggesting they are orthologs. oup.comoup.com

Alternative Splicing of Porcine CTR Isoforms and Functional Divergence

Alternative splicing of the CTR gene transcript is a known mechanism for generating receptor diversity in various species. nih.gov While multiple isoforms of the human and rodent CTR have been identified with differing signaling properties and tissue expression, specific splice variants of the porcine CTR are less extensively characterized in the available literature. nih.govoup.com However, studies comparing human and porcine CTR gene structures have noted differences in exon composition. For instance, the porcine CTR gene does not appear to have an exon corresponding to the 48-base pair exon that can be inserted in the first cytoplasmic loop of a human isoform. oup.com

Functional divergence has been demonstrated through modification of the pCTR. For example, progressive truncation of the C-terminal tail of the porcine receptor has been shown to inhibit internalization and signal transduction while surprisingly increasing receptor affinity. guidetopharmacology.org The insert-negative human CTR isoform behaves similarly to the porcine CTR, coupling to both adenylate cyclase and phospholipase C pathways. oup.com

Tissue-Specific Receptor Distribution in Swine

The expression of calcitonin receptors is critical for the hormone's function in various tissues. In pigs, the presence of CTR mRNA has been confirmed in differentiating osteoclast cultures derived from bone marrow, which aligns with calcitonin's role in bone resorption. nih.gov

Studies on the related porcine CGRP receptor have shown that its mRNA is abundantly and almost exclusively expressed in the lung, with a transcript size of approximately 5.4 kilobases. oup.com In contrast, a study of porcine coronary arteries did not detect the presence of porcine calcitonin receptor mRNA, suggesting that the vasodilatory effects of related peptides in this tissue are mediated by other receptors, such as the CGRP receptor. nih.gov The biologically relevant effects of calcitonin are observed in bone, the kidney, and the central nervous system, implying the presence of its receptors in these tissues. nih.gov

Ligand Binding Kinetics and Specificity

The interaction between porcine calcitonin and its receptor is characterized by specific binding kinetics and cross-reactivity with related peptides.

Binding Affinity of Porcine Calcitonin to Porcine Receptors

Studies using the cloned renal pCTR have demonstrated that porcine calcitonin (pCT) and rat amylin are equipotent in competing for binding to the receptor. nih.gov In these assays, salmon calcitonin (sCT) was found to be the most potent ligand in binding competition. nih.gov Despite the higher binding affinity of sCT, both pCT and rat amylin showed similar efficacy in stimulating cAMP production in cells stably expressing the pCTR. nih.gov

| Ligand | Binding Competition | cAMP Production (EC50) |

|---|---|---|

| Porcine Calcitonin (pCT) | Equipotent with rat amylin | ~0.5-1.6 x 10-9 M |

| Rat Amylin | Equipotent with pCT | ~0.5-1.6 x 10-9 M |

| Salmon Calcitonin (sCT) | Most potent | ~0.5-1.6 x 10-9 M |

Porcine CT was found to inhibit porcine osteoclastic resorption at a concentration of 10-7 mol/L. nih.gov

Cross-Reactivity with Related Peptides (e.g., Amylin, CGRP) in Porcine Receptor Systems

There is significant cross-reactivity between the calcitonin family of peptides and their receptors. Research on the cloned renal pCTR has shown that amylin acts as a natural agonist, displaying similar potency to pCT in both binding and functional assays. nih.gov This suggests that amylin may be a natural ligand for the porcine calcitonin receptor. nih.gov

In contrast, human calcitonin and both rat and human CGRP did not compete for binding to the pCTR. nih.gov This indicates a high degree of specificity, distinguishing the pCTR from receptors that bind CGRP with high affinity. While both amylin and CGRP can inhibit insulin (B600854) secretion in pigs, their actions are likely mediated through different receptors on pancreatic β-cells. rsc.org

In the context of porcine coronary arteries, the vasodilatory effects of amylin are believed to be mediated through CGRP receptors, as pCTR mRNA was not detected in this tissue. nih.gov The interaction of the calcitonin receptor with receptor activity-modifying proteins (RAMPs) can create amylin receptor phenotypes; however, these interactions and their functional consequences are complex and can vary between species. guidetopharmacology.orgnih.gov

| Peptide | Binding Competition with 125I-sCT or 125I-rat amylin | Functional Effect |

|---|---|---|

| Rat Amylin | Equipotent with pCT | Agonist (stimulates cAMP) |

| Human Calcitonin | Did not compete | Not reported in this system |

| Rat CGRP | Did not compete | Not reported in this system |

| Human CGRP | Did not compete | Not reported in this system |

Intracellular Signaling Pathways Mediated by Porcine Calcitonin Receptors

The binding of calcitonin to its receptor on porcine cells triggers a cascade of intracellular events that are primarily mediated by heterotrimeric G-proteins. The porcine calcitonin receptor (pCTR) demonstrates the ability to couple to multiple G-protein subtypes, leading to the activation of several distinct signaling pathways. This pleiotropic coupling allows for a diverse range of cellular responses to a single hormonal stimulus.

G-Protein Coupled Receptor (GPCR) Activation Mechanisms

The porcine calcitonin receptor, a member of the Class B G-protein coupled receptor (GPCR) superfamily, initiates signaling by activating heterotrimeric G-proteins. nih.gov Upon calcitonin binding, the receptor undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein. This activation leads to the dissociation of the Gα subunit from the βγ-dimer, both of which can then interact with downstream effector molecules.

The specificity of G-protein coupling is a critical determinant of the subsequent signaling cascade. The pCTR primarily couples to the Gs α-subunit, leading to the stimulation of adenylyl cyclase. However, evidence also suggests coupling to Gq/11 and Gi proteins, which mediate the activation of phospholipase C and the inhibition of adenylyl cyclase, respectively. guidetopharmacology.org The structural domains of the pCTR responsible for this selective G-protein interaction are located in the intracellular loops and the C-terminal tail.

Table 1: G-Protein Coupling of the Porcine Calcitonin Receptor

| G-Protein Subtype | Primary Effector | Resulting Second Messenger |

|---|---|---|

| Gs | Adenylate Cyclase | Increased cAMP |

| Gq/11 | Phospholipase C | Increased IP3 and DAG |

This table summarizes the primary G-protein subtypes known to be activated by the porcine calcitonin receptor and their immediate downstream effects.

Adenylate Cyclase and Cyclic AMP (cAMP)-Protein Kinase A (PKA) Pathway

The most well-characterized signaling pathway for the porcine calcitonin receptor is the activation of adenylyl cyclase through the Gs α-subunit. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby activating them. The active PKA catalytic subunits can then phosphorylate a variety of intracellular proteins, including enzymes, ion channels, and transcription factors, leading to a cellular response. In porcine coronary arterial smooth muscle cells, for instance, calcitonin gene-related peptide (CGRP), which shares receptor components with calcitonin, activates KATP channels via a cAMP/PKA-dependent pathway. nih.gov

Studies on porcine renal tubule cells (LLC-PK1) have demonstrated a dose-dependent increase in cAMP production upon stimulation with calcitonin. oup.com This response is a hallmark of pCTR activation and is crucial for many of its physiological effects.

Phospholipase C (PLC) and Intracellular Calcium Mobilization

In addition to the Gs-cAMP pathway, the porcine calcitonin receptor can also signal through the Gq/11-mediated activation of Phospholipase C (PLC). nih.gov Activated PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration can activate various calcium-dependent enzymes, such as calmodulin-dependent kinases. DAG, on the other hand, remains in the plasma membrane and, in conjunction with Ca2+, activates Protein Kinase C (PKC).

Research has shown that truncation of the cytoplasmic tail of the porcine calcitonin receptor can decrease the magnitude of intracellular Ca2+ responses, highlighting the importance of this domain in coupling to the PLC pathway. nih.gov

Phospholipase D (PLD) Activation

Further diversifying its signaling portfolio, the porcine calcitonin receptor has been shown to activate Phospholipase D (PLD). oup.com This activation is thought to occur downstream of both G-protein activation and PKC stimulation. PLD hydrolyzes phosphatidylcholine, a major component of the cell membrane, to produce phosphatidic acid (PA) and choline.

PA can act as a second messenger itself or be converted to DAG, thereby sustaining the activation of PKC. In porcine LLC-PK1 renal tubule cells, calcitonin stimulates a dose- and time-dependent release of choline, indicative of PLD activation. oup.com This pathway contributes to the prolonged cellular responses observed after initial receptor stimulation.

Table 2: Key Second Messengers in Porcine Calcitonin Receptor Signaling

| Second Messenger | Generating Enzyme | Primary Downstream Effector |

|---|---|---|

| cAMP | Adenylate Cyclase | Protein Kinase A (PKA) |

| IP3 | Phospholipase C (PLC) | IP3 Receptors (on ER) |

| DAG | Phospholipase C (PLC) / PLD pathway | Protein Kinase C (PKC) |

| Ca2+ | Released from ER via IP3 | Calmodulin, PKC, etc. |

This table outlines the major second messengers produced following porcine calcitonin receptor activation and their primary downstream targets.

Receptor Desensitization and Internalization Dynamics

Prolonged exposure to calcitonin leads to a dampening of the cellular response, a process known as desensitization. This is a crucial negative feedback mechanism that prevents overstimulation of the signaling pathways. For the porcine calcitonin receptor, desensitization involves several mechanisms, including receptor phosphorylation, uncoupling from G-proteins, and internalization.

Upon agonist binding, GPCR kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the binding of β-arrestins, which sterically hinder the interaction of the receptor with G-proteins, effectively uncoupling it from the signaling cascade.

Following uncoupling, the receptor-β-arrestin complex is often targeted for internalization into endosomes via clathrin-coated pits. The fate of the internalized receptor can vary; it may be dephosphorylated and recycled back to the cell surface, leading to resensitization, or it may be targeted for degradation in lysosomes, resulting in receptor downregulation.

Studies involving truncation of the C-terminal tail of the porcine calcitonin receptor have demonstrated that this domain is critical for efficient internalization. nih.gov Mutants with truncated tails show significantly reduced internalization of the ligand-receptor complex. This indicates that the cytoplasmic tail contains motifs essential for the interaction with the cellular machinery responsible for endocytosis. Interestingly, while a human calcitonin receptor isoform with a 16-amino acid insert in the first intracellular loop fails to activate phospholipase-dependent pathways, the porcine CTR, which lacks this insert, effectively couples to these signals. oup.com This highlights a key comparative difference in the signaling potential between isoforms from different species.

Comparative Endocrinology and Evolutionary Aspects of Calcitonin

Phylogenetic Analysis of Calcitonin Gene Family Across Vertebrates and Invertebrates

The calcitonin gene family is a subset of the larger secretin superfamily of peptide hormones. frontiersin.org Phylogenetic analyses have demonstrated that the calcitonin/calcitonin gene-related peptide (CGRP) family, which includes calcitonin, CGRP, amylin, adrenomedullin, and calcitonin receptor-stimulating peptide (CRSP), originated from a common ancestral gene. researchgate.net This ancestral gene underwent significant diversification throughout vertebrate evolution, primarily through processes of gene and genome duplication. researchgate.net

Invertebrate deuterostomes, such as the ascidian Ciona intestinalis and the amphioxus Branchiostoma floridae, possess peptides and receptors that are homologous to the vertebrate calcitonin/CGRP family. researchgate.netfrontiersin.org Molecular phylogenetic analysis has positioned the Ciona CT-like receptor within the same clade as vertebrate CT receptors (CTR) and CT-like receptors (CLR), suggesting a shared ancestry. frontiersin.org Similarly, amphioxus has been found to possess three CT/CGRP family peptides and a CTR/CLR-like receptor. nih.gov The functional characterization of these invertebrate systems, including the requirement of receptor activity-modifying proteins (RAMPs) for receptor function in amphioxus, points to an ancient and conserved signaling mechanism. biologists.com

In vertebrates, the calcitonin gene family has expanded. Alternative splicing of the primary transcript of the calcitonin gene (CALCA) gives rise to either calcitonin or CGRP in a tissue-specific manner. wikipedia.orgoup.com In mammals, the thyroid C-cells predominantly produce calcitonin, while neuronal tissues primarily synthesize CGRP. oup.com Further gene duplication events in mammals led to the emergence of a second CGRP gene (CGRPβ) and, in some lineages like Laurasiatheria (which includes pigs and dogs), multiple calcitonin receptor-stimulating peptide (CRSP) genes. nih.gov In contrast, primates and rodents (Euarchontoglires) possess CGRPβ but lack CRSP genes. nih.gov

Sequence Homology and Structural Conservation/Divergence Across Species (with focus on Porcine CT)

All known calcitonins are 32-amino-acid peptides characterized by a highly conserved seven-residue N-terminal loop formed by a disulfide bridge between cysteine residues at positions 1 and 7. umich.edu This structural feature is critical for biological activity. Most calcitonins also possess a C-terminal proline-amide, another conserved feature. researchgate.net

Despite these conserved structural motifs, the primary amino acid sequence of calcitonin exhibits significant divergence across species. umich.edu Porcine calcitonin, for instance, shares a high degree of homology with bovine calcitonin, differing by only three amino acids. umich.edu However, the sequence identity is much lower when compared to calcitonins from more distantly related species. For example, the sequence identity of chicken calcitonin with porcine calcitonin is only 34%. nih.gov This divergence is even more pronounced when comparing mammalian and fish calcitonins, which maintain less than 50% sequence homology. umich.edu

| Species | Sequence Identity with Porcine CT (%) | Reference |

|---|---|---|

| Bovine | ~91% (29/32 identical residues) | umich.edu |

| Human | ~53% (17/32 identical residues) | umich.edunih.gov |

| Chicken | 34% | nih.gov |

| Salmon | ~44% (14/32 identical residues) | umich.edu |

| Eel | ~41% (13/32 identical residues) | umich.edu |

| Structural Feature | Conservation Status | Significance | Reference |

|---|---|---|---|

| Peptide Length | Highly conserved (32 amino acids) | Maintains overall peptide architecture for receptor interaction. | umich.edu |

| N-terminal Disulfide Bridge (Cys1-Cys7) | Universally conserved | Essential for forming the ring structure required for biological activity. | umich.edu |

| C-terminal Proline-amide | Generally conserved | Contributes to peptide stability and receptor binding. | researchgate.net |

Evolutionary Pressures on Calcitonin Gene and Receptor Systems

The diversification of the calcitonin gene family is thought to have been driven by evolutionary pressures to adapt to different physiological needs. nih.gov The emergence of multiple related peptides, such as CGRP and CRSPs, from a common ancestral gene suggests a process of neofunctionalization, where duplicated genes acquire new functions. nih.gov

In mammals, the development of distinct calcitonin and CGRP peptides from a single gene via alternative splicing allowed for the separation of functions, with calcitonin primarily involved in calcium homeostasis and CGRP in neuromodulation and vasodilation. frontiersin.orgnih.gov The appearance of CRSPs in the Laurasiatheria lineage represents a more recent evolutionary event. nih.gov These peptides, like porcine CRSP-1, exhibit high sequence identity with CGRP but interact specifically and with high potency with the calcitonin receptor, not the CGRP receptor. psu.edupsu.edu This suggests an evolutionary pressure to create ligands with novel receptor interaction profiles.

The complexity of the calcitonin system is further enhanced by the evolution of its receptors and the associated RAMPs. The calcitonin receptor (CTR) and the calcitonin receptor-like receptor (CLR) are paralogous, having arisen from a gene duplication event. frontiersin.org RAMPs, which are single-pass transmembrane proteins, can associate with these receptors to modify their ligand specificity. researchgate.net For example, the combination of CLR with different RAMPs generates receptors for CGRP and adrenomedullin. researchgate.net This modular system of receptors and RAMPs provides a flexible mechanism for generating functional diversity from a limited number of genes and has been a significant factor in the evolution of the calcitonin signaling system.

Functional Conservation and Divergence of Calcitonin-Type Peptides in Non-Mammalian Species

In non-mammalian vertebrates, the primary role of calcitonin in regulating calcium and phosphate (B84403) metabolism is largely conserved. In fish, amphibians, and birds, calcitonin generally acts to lower plasma calcium levels. nih.gov However, the physiological context and target tissues can vary. For instance, in chickens, which have high circulating calcium levels, calcitonin's role in bone metabolism is not as prominent as in mammals, as their osteoclasts lack calcitonin receptors. nih.gov This suggests a functional divergence in the role of calcitonin in avian species.

The discovery of a functional calcitonin-type signaling system in the Pacific oyster, a lophotrochozoan, provides evidence for an ancient role in osmotic homeostasis. researchgate.net This finding suggests that the ancestral function of the calcitonin system may have been related to water and ion balance, a role that has been maintained in some lineages while being adapted for other functions, such as calcium homeostasis in vertebrates. researchgate.net The expression of calcitonin/CGRP-like peptides in the central nervous system and gut of invertebrates like amphioxus also points to an ancient role as brain and/or gut peptides. nih.gov

Methodologies for Research and Analysis of Porcine Calcitonin

Extraction and Purification Techniques from Porcine Biological Sources

Historically, the primary source for natural porcine calcitonin has been the thyroid gland, where it is produced by parafollicular cells, also known as C-cells. pnas.orgthermofisher.com The initial step involves extraction from dehydrated, defatted porcine thyroid powder. pnas.org Various extraction procedures have been developed, including the use of hot hydrochloric acid or a urea-hydrochloric acid-cysteine mixture. pnas.orgacs.org Following initial extraction, a multi-step purification process is required to isolate the hormone.

Chromatography is indispensable for the purification and analysis of porcine calcitonin. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone technique for achieving high-purity preparations and for analytical quantification. ptfarm.plturkjps.org

RP-HPLC separates molecules based on their hydrophobicity. For polypeptides like calcitonin, C4 or C18 columns are commonly employed. ptfarm.plresearchgate.net The separation is achieved by using a mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing an ion-pairing agent such as trifluoroacetic acid (TFA). turkjps.orgpsu.edu A gradient of increasing organic solvent concentration is often used to elute the components, separating calcitonin from degradation products and other impurities. ptfarm.plpsu.edu Detection is commonly performed using a UV detector at a wavelength of around 210-220 nm. turkjps.orgkku.ac.th The high resolving power of HPLC makes it superior to older biological assays for determining the purity and content of calcitonin in preparations. ptfarm.pl

Table 1: Example Parameters for HPLC Analysis of Calcitonin

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | ptfarm.pl |

| Stationary Phase (Column) | Vydac 214 TP54, Protein C4, 5 µm; Thermo Hypersil C-18, 5 µm | ptfarm.plkku.ac.th |

| Mobile Phase | Acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) | turkjps.org |

| Elution Mode | Isocratic or Gradient | ptfarm.plturkjps.org |

| Detection Wavelength | 210 nm or 220 nm | turkjps.orgkku.ac.th |

| Internal Standard (example) | Triamcinolone acetonide | turkjps.org |

As an alternative to extraction from biological sources, porcine calcitonin can be produced chemically via peptide synthesis. Solid-Phase Peptide Synthesis (SPPS) is a widely used method for this purpose. psu.edugoogle.combeilstein-journals.org This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. google.combeilstein-journals.org

The Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a common approach in modern SPPS. beilstein-journals.orggoogle.com The process is often automated, allowing for efficient production. google.combeilstein-journals.org Once the 32-amino acid sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are removed. A crucial final step is the formation of the intramolecular disulfide bond between the cysteine residues at positions 1 and 7, which is essential for the hormone's biological activity. psu.edu SPPS provides a reliable method to obtain high-purity porcine calcitonin and allows for the creation of specific analogs for research purposes. psu.edugoogle.com

Immunological Assays for Detection and Quantification

Immunological assays leverage the high specificity of antibody-antigen interactions to detect and quantify porcine calcitonin in biological samples. These methods are known for their high sensitivity and are critical tools in research.

Radioimmunoassay (RIA) was one of the first highly sensitive methods developed for the quantification of porcine calcitonin in plasma and other biological fluids. bioscientifica.combioscientifica.com The assay is based on the principle of competitive binding. A known quantity of radiolabeled porcine calcitonin (typically using Iodine-125, ¹²⁵I) competes with the unlabeled calcitonin in a sample for a limited number of binding sites on a specific anti-porcine calcitonin antibody. bioscientifica.combioscientifica.com

After incubation, the antibody-bound calcitonin is separated from the free calcitonin, and the radioactivity of the bound fraction is measured. The concentration of calcitonin in the unknown sample is determined by comparing the results to a standard curve generated with known concentrations of the hormone. tandfonline.com RIAs for porcine calcitonin have demonstrated high sensitivity, capable of detecting concentrations in the picogram range (pg/mL). bioscientifica.com Studies have shown that these assays can be specific for porcine calcitonin with no significant cross-reactivity with calcitonins from other species like salmon or human, depending on the antibody used. bioscientifica.comtandfonline.com

Enzyme-Linked Immunosorbent Assay (ELISA) is another powerful immunological technique used for the quantification of porcine calcitonin. Commercial ELISA kits are widely available for research purposes. assaygenie.combiomatik.commybiosource.combiocompare.com The most common format is the sandwich ELISA. mybiosource.com

In this method, the wells of a microplate are pre-coated with a monoclonal antibody specific for porcine calcitonin. The sample containing the hormone is added to the well, where the calcitonin binds to the immobilized antibody. After washing, a second, biotinylated polyclonal detection antibody is added, which binds to a different epitope on the captured calcitonin. Subsequently, an avidin-peroxidase conjugate is added, followed by a TMB substrate. The enzyme catalyzes a color change, which is proportional to the amount of porcine calcitonin in the sample. mybiosource.com These kits are designed for use with various sample types, including serum, plasma, and cell culture supernatants. assaygenie.combiomatik.com

Table 2: Comparison of Commercial Porcine Calcitonin (CT) ELISA Kits

| Feature | Kit Example 1 | Kit Example 2 | Reference |

|---|---|---|---|

| Assay Type | Competitive Inhibition | Double Antibody Sandwich | biomatik.commybiosource.com |

| Sample Types | Serum, plasma, tissue homogenates, cell culture supernates | Serum, plasma, cell culture supernatants | assaygenie.combiomatik.com |

| Detection Range | 12.35-1,000 pg/mL | 10-2000 ng/L | biomatik.combiocompare.com |

| Sensitivity | 6.7 pg/mL | 4.93 ng/L | biomatik.combiocompare.com |

| Target | Native Porcine Calcitonin (CT) | Porcine Calcitonin (CT) | mybiosource.combiocompare.com |

Immunohistochemistry (IHC) is a technique used to visualize the distribution and location of a specific antigen, such as porcine calcitonin, within tissue sections. This method provides critical spatial context that quantitative assays like ELISA or RIA cannot. mybiosource.com

The procedure involves applying a primary antibody that specifically binds to porcine calcitonin in formalin-fixed, paraffin-embedded tissue sections. mybiosource.com The binding of the primary antibody is then detected by a secondary antibody conjugated to an enzyme (e.g., peroxidase). The addition of a chromogen results in a colored precipitate at the antigen site, making it visible under a microscope. mybiosource.com IHC has been used to identify calcitonin in the parafollicular cells (C-cells) of the thyroid, confirming them as the site of production. thermofisher.commybiosource.com It has also been used to localize calcitonin gene-related peptide (CGRP), a related neuropeptide, in nerve fibers within tissues like the porcine pancreas. nih.gov

Bioassays and In Vitro Functional Studies (Utilizing Non-Human Cells/Tissues)

Bioassays and functional studies are fundamental in determining the physiological effects of porcine calcitonin. These assays typically involve the use of non-human cell lines and tissues to model the hormone's impact on various biological processes.

A primary function of calcitonin is the inhibition of bone resorption. plos.orgresearchgate.net Osteoclast activity assays are therefore crucial for quantifying this effect. In these assays, osteoclasts, the cells responsible for bone breakdown, are cultured on slices of bone or a similar substrate like calcium phosphate (B84403). plos.orgpnas.orguzh.chresearchgate.net The inhibitory effect of porcine calcitonin on osteoclast function is then measured by quantifying the reduction in the formation of resorption pits, which are microscopic excavations created by the osteoclasts on the substrate. plos.orgpnas.orguzh.choup.com

Studies have demonstrated a concentration-dependent decrease in the formation of resorption lacunae by both porcine and murine osteoclasts when treated with calcitonin. nih.gov For instance, porcine calcitonin has been shown to inhibit resorption by porcine osteoclasts at a concentration of 10⁻⁷ mol/L. nih.gov These assays have also been instrumental in comparing the potency of calcitonin from different species, such as salmon and eel, and have been developed into formal bioassays for measuring picomolar concentrations of the peptide. nih.gov

| Treatment | Effect on Osteoclast Activity | Reference |

|---|---|---|

| Porcine Calcitonin (10⁻⁷ mol/L) | Inhibition of resorption lacunae formation in porcine osteoclasts. | nih.gov |

| Salmon Calcitonin | Concentration-dependent decrease in resorption lacunae formation in both porcine and murine osteoclasts. | nih.gov |

| Human Calcitonin (1 ng/ml and 1 µg/ml) | 70% inhibition of bone resorption by human fetal osteoclasts over 24 hours. | researchgate.net |

The biological effects of calcitonin are mediated through its receptor, which is coupled to the adenylyl cyclase signaling pathway, leading to the production of cyclic AMP (cAMP). psu.eduoup.comnih.gov Therefore, cAMP production assays are a standard method to assess the bioactivity of porcine calcitonin and its analogs. psu.eduphoenixbiotech.net These assays often utilize cell lines that endogenously express the calcitonin receptor, such as the porcine kidney epithelial cell line LLC-PK1, or cells transiently transfected to express the receptor, like COS-7 cells. psu.eduphoenixbiotech.netjci.org

In these experiments, cells are stimulated with varying concentrations of calcitonin, and the subsequent increase in intracellular cAMP levels is measured. psu.eduoup.comscispace.com This method has been used to identify and characterize novel peptides that interact with the calcitonin receptor, such as Calcitonin Receptor-Stimulating Peptide (CRSP), which was initially isolated from porcine brain extracts by monitoring cAMP production in LLC-PK1 cells. phoenixbiotech.netresearchgate.net Studies have shown that porcine calcitonin stimulates cAMP production in a dose-dependent manner in cells expressing the porcine calcitonin receptor. psu.edu

| Cell Line | Peptide | Observed Effect | Reference |

|---|---|---|---|

| LLC-PK1 (porcine kidney epithelial) | Porcine Calcitonin | Potent stimulatory effect on cAMP production. | phoenixbiotech.net |

| LLC-PK1 | Calcitonin Receptor-Stimulating Peptide (CRSP-1) | Stimulated cAMP production. | psu.edu |

| COS-7 (transiently expressing porcine CT-R) | Porcine Calcitonin | Dose-dependent stimulation of cAMP production. | psu.edu |

| T47D (human breast cancer) | Salmon Calcitonin | Stimulation of intracellular cAMP. | oup.comresearchgate.net |

The influence of porcine calcitonin on intestinal cell function is another area of active research. Studies using porcine intestinal epithelial cells (IPEC-J2) investigate the effects of calcitonin on cell proliferation and the absorption of ions like calcium and phosphate. researcherslinks.comresearchgate.netnih.gov While some studies have reported that calcitonin has no significant effect on the proliferation of IPEC-1 cells, it has been shown to inhibit the net absorptive flux of calcium in the proximal jejunum and distal ileum of young piglets. nih.govresearcherslinks.com

The regulation of intestinal calcium and phosphate transport is complex, involving hormones like calcitriol (B1668218) and parathyroid hormone. cabidigitallibrary.orgkarger.com Calcitonin contributes to this regulation by reducing the intestinal absorption of calcium. cabidigitallibrary.org Research has also explored the expression of ion transporters, such as the sodium-dependent phosphate cotransporter NaPi-IIb, in response to calcitonin treatment in porcine intestinal cells. researcherslinks.comresearchgate.netresearcherslinks.com

Molecular Biology Techniques for Gene and Receptor Expression Analysis

Molecular biology techniques are indispensable for understanding the regulation of the porcine calcitonin receptor and the downstream genes it influences. These methods allow for the precise quantification of gene and protein expression levels.

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-Seq) are powerful techniques used to determine the transcript levels of the calcitonin receptor and other target genes. oup.comnih.govmdpi.complos.org RT-qPCR allows for the sensitive and specific quantification of mRNA expression. nih.govresearchgate.net For instance, it has been used to demonstrate that the expression of the calcitonin receptor mRNA in porcine osteoclast cultures correlates with the presence of mature osteoclasts. nih.gov It has also been employed to validate the tissue-specific expression of the receptor in transgenic mouse models carrying the porcine calcitonin receptor promoter. oup.comnih.gov

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, enabling the discovery of novel transcripts and the analysis of alternative splicing. nih.govfrontiersin.orgnih.gov This technique has been used to study gene expression patterns in various porcine tissues, including the endometrium and peripheral immune cells, providing valuable data for understanding the broader physiological roles of the calcitonin system. mdpi.comfrontiersin.org

Western blotting is a widely used technique to detect and quantify the expression of specific proteins. rwdstco.comazurebiosystems.comthermofisher.com In the context of porcine calcitonin research, it is used to measure the protein levels of the calcitonin receptor and downstream signaling molecules. researcherslinks.comnih.govresearchgate.net The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. rwdstco.com

For example, Western blotting has been used to determine the expression of the NaPi-IIb protein in porcine intestinal epithelial cells following treatment with calcitonin. researcherslinks.com It has also been used to analyze the expression of the calcitonin receptor-like receptor (CLR) in porcine myometrium. researchgate.net This technique provides crucial information that complements mRNA expression data, confirming that changes in transcript levels translate to changes in protein abundance.

Gene Editing and Transgenic/Knockout Models for Functional Studies (Non-human)

While direct gene editing or knockout models specifically for the porcine calcitonin gene in pigs are not extensively documented in available research, functional studies have utilized transgenic models to investigate the regulatory aspects of the porcine calcitonin system. A key approach has been the use of transgenic mice to understand the transcriptional control of the porcine calcitonin receptor (pCTR), which provides critical insights into the potential sites of action for porcine calcitonin.

Researchers have successfully created transgenic mouse models by fusing the promoter region of the pCTR gene to a reporter gene, such as β-galactosidase (lacZ). nih.gov This allows for the visualization of where the pCTR gene is expressed during development and in adult tissues. Studies using a construct with 2.1 kb of the pCTR 5' flanking region have demonstrated that the pCTR promoter directs reporter gene expression in a manner that is both tissue-specific and developmentally regulated. nih.gov

Key findings from these transgenic mouse models indicate that the pCTR promoter is active in tissues that also express the endogenous mouse calcitonin receptor (mCTR). nih.gov During embryonic development, expression was noted in the brain and spinal cord as early as 11.5 days. nih.gov By day 15.5, activity was also detected in the developing mammary gland, external ear, the cartilage primordium of the humerus, and the anterior naris (nostril). nih.gov In adult transgenic mice, expression was maintained in the brain, spinal cord, and testes, but was silenced in other tissues where it was present during fetal development. nih.gov

Notably, these transgenic models did not show pCTR promoter activity in the kidney or bone, which are well-known targets of calcitonin. This suggests that the 2.1 kb promoter fragment may lack additional DNA sequences necessary for directing expression in these specific tissues. nih.gov The developmental regulation observed in tissues like the breast and cartilage primordia implies that porcine calcitonin and its receptor may have roles in the morphogenesis of these structures. nih.gov

These non-human transgenic models are invaluable for mapping the complex transcriptional regulation of the porcine calcitonin receptor gene, thereby helping to predict and confirm the physiological roles of porcine calcitonin.

Table 1: Findings from Transgenic Mouse Model with Porcine Calcitonin Receptor (pCTR) Promoter

| Developmental Stage | Tissue with Reporter Gene (lacZ) Expression | Implication for Porcine Calcitonin Function |

|---|---|---|

| Embryonic (11.5 days) | Brain, Spinal Cord | Potential role in neural development. nih.gov |

| Fetal (15.5 days) | Mammary Gland, External Ear, Cartilage Primordium (humerus), Anterior Naris | Suggests involvement in the morphogenesis of these tissues. nih.gov |

| Neonatal/Adult | Brain, Spinal Cord, Testis (adults only) | Indicates ongoing function in the central nervous system and male reproductive system. nih.gov |

| Adult | No expression detected in Kidney or Bone | The specific promoter fragment used may lack elements for expression in these key target tissues. nih.gov |

Structure-Function Relationship Studies using Mutagenesis

The relationship between the structure of porcine calcitonin and its biological function is primarily understood through studies on its receptor and by comparing its sequence and activity with calcitonins from other species. While direct site-directed mutagenesis studies on the porcine calcitonin peptide are limited in the scientific literature, mutagenesis of its target receptors has provided significant insights into the molecular interactions required for signaling.

The primary structure of porcine calcitonin, a 32-amino acid peptide, was determined decades ago. nih.gov Like other calcitonins, it features a seven-residue N-terminal loop formed by a disulfide bridge between cysteine residues at positions 1 and 7, and a C-terminal prolinamide. These features are known to be critical for biological activity across species.

Mutagenesis studies on the calcitonin receptor (CTR) and the related calcitonin receptor-like receptor (CLR) have been instrumental in identifying the specific amino acid residues that mediate ligand binding and receptor activation. Photoaffinity cross-linking and unnatural amino acid mutagenesis have been employed to map the binding pocket. acs.org These studies have revealed that specific residues within the receptor's transmembrane domain and extracellular loops are crucial for interaction. acs.orgresearchgate.net

These receptor-focused mutagenesis studies, therefore, indirectly elucidate the functional importance of specific regions of the porcine calcitonin molecule. They suggest that the regions of the peptide that differ from salmon calcitonin are likely responsible for interacting with this specific receptor residue. The collective data underscore that the biological activity of porcine calcitonin is a result of a precise molecular handshake with its receptor, a process that is being progressively decoded through the powerful tool of mutagenesis.

Table 2: Summary of Receptor Mutagenesis Findings Relevant to Porcine Calcitonin

| Receptor Studied | Mutagenesis Approach | Key Finding Relevant to Porcine Calcitonin | Reference |

|---|---|---|---|

| Calcitonin Receptor (CTR) | Unspecified mutagenesis | Identified a specific receptor residue crucial for the binding of human and porcine calcitonin, but not salmon calcitonin. | acs.org |

| Calcitonin Receptor (CTR) | C-terminal truncations (porcine receptor) | Progressive truncation of the C-terminal tail of the porcine receptor led to a reduced magnitude of adenylate cyclase response, highlighting the domain's importance. | nih.gov |

Pre Clinical Research Models and Experimental Applications Non Human Focus

Role of Porcine Calcitonin in Animal Models of Bone Homeostasis

Porcine calcitonin has been extensively studied in various animal models to elucidate its role in bone homeostasis. A primary and well-documented effect is the potent inhibition of osteoclast activity, the cells responsible for bone resorption. physiology.orgnews-medical.net This action directly contributes to a decrease in the release of calcium from the bone into the bloodstream. physiology.orgwikipedia.org

In rats, highly purified porcine calcitonin was shown to rapidly decrease urinary hydroxyproline (B1673980) excretion, a marker for collagen breakdown and bone resorption. physiology.org This finding provides direct in vivo evidence of its inhibitory effect on bone degradation. physiology.org Furthermore, studies in ovariectomized rats, a common model for postmenopausal osteoporosis, demonstrated that calcitonin treatment reduced bone loss. frontiersin.org This was evidenced by micro-CT analysis and decreased serum levels of bone resorption markers like TRAP5b and CTX-1. frontiersin.org

Interestingly, while the direct effect of calcitonin is on osteoclasts, which possess calcitonin receptors, an indirect effect on osteoblasts (bone-forming cells) has been observed. wikipedia.orgnih.gov In ovariectomized rats, calcitonin treatment led to an increase in serum markers of bone formation, such as osteocalcin (B1147995) and P1NP. frontiersin.org This suggests that the inhibition of osteoclastic activity by calcitonin subsequently leads to an increase in osteoblastic activity, a phenomenon known as the coupling of bone resorption and formation. wikipedia.org In a study on adult cats with diet-induced osteoporosis, long-term administration of porcine calcitonin not only prevented increased bone resorption but also led to an increase in the bone-forming surface, suggesting a direct or indirect stimulation of osteoblasts. oup.com

The mechanism behind this indirect stimulation of osteoblasts is thought to be mediated by osteoclasts. frontiersin.org Research has shown that calcitonin can induce the expression of Wnt10b, a signaling molecule, in osteoclasts. frontiersin.org This Wnt10b can then act on osteoblasts to promote bone formation. frontiersin.org

Table 1: Effects of Porcine Calcitonin on Bone Homeostasis Markers in Animal Models

| Animal Model | Key Findings | Reference |

| Rats | Rapidly diminished urinary hydroxyproline excretion, indicating direct inhibition of bone resorption. | physiology.org |

| Ovariectomized Rats | Reduced bone loss, decreased serum TRAP5b and CTX-1, and increased serum osteocalcin and P1NP. | frontiersin.org |

| Adult Cats | Prevented dietary-induced osteoporosis and increased bone-forming surface. | oup.com |

| General Animal Models | Inhibits osteoclast activity and may indirectly stimulate osteoblast activity. | physiology.orgphysiology.orgwikipedia.org |

Investigation of Vertebrate Calcium and Phosphate (B84403) Regulation in Animal Systems

Porcine calcitonin plays a significant role in the regulation of calcium and phosphate levels in various vertebrate animal systems. Its primary and most recognized function is to lower blood calcium levels, acting as an antagonist to parathyroid hormone (PTH). news-medical.netwikipedia.orgwikidoc.org This hypocalcemic effect is primarily achieved by inhibiting the activity of osteoclasts, thereby reducing the efflux of calcium from bone. physiology.orgphysiology.orgwikipedia.org

In addition to its effects on bone, calcitonin can also influence the renal excretion of calcium and phosphate. wikipedia.orgwikidoc.org In some animal models, high concentrations of calcitonin have been shown to increase the urinary excretion of both calcium and phosphate by inhibiting their reabsorption in the renal tubules. wikipedia.orgwikidoc.orghres.ca However, this renal effect is often considered minor and transient compared to its potent action on bone. wikipedia.orgwikidoc.org In rabbits, for instance, porcine calcitonin extracts induced increases in urinary flow and electrolyte content, which was associated with an increase in glomerular filtration rate and renal plasma flow. bioscientifica.com

The regulation of phosphate is also a key aspect of calcitonin's function. Studies in rats have shown that calcitonin can lower plasma phosphate levels. ismni.org This hypophosphatemic effect appears to be independent of its effect on calcium and is attributed to the movement of phosphate into bone. ismni.org This suggests a role for calcitonin in the postprandial storage of both calcium and phosphate on bone surfaces. ismni.orgpnas.org

The response to calcitonin can vary among different species. For example, in some fish species with acellular bone, the hypocalcemic effect of calcitonin is less pronounced or even absent, suggesting that its primary mechanism of action in these animals may differ from that in mammals. cabidigitallibrary.orgru.nl In pigs, prolonged administration of calcitonin was reported to inhibit intestinal calcium absorption. bioscientifica.com

Use of Porcine Calcitonin in Studying Metabolic Diseases in Animals (e.g., Sepsis, Bone Loss)

Porcine calcitonin and its precursors have been utilized in animal models to investigate various metabolic diseases, most notably sepsis and conditions of accelerated bone loss.

In porcine models of polymicrobial sepsis, which closely mimic human sepsis, the levels of procalcitonin (B1506340) (the precursor to calcitonin) are significantly elevated. nih.govresearchgate.netoup.comnih.gov This has made procalcitonin a valuable biomarker for the severity of sepsis. oup.com Experimental studies in pigs with induced sepsis have shown that immunoneutralization of calcitonin precursors can lead to significant improvements in physiological and metabolic parameters. researchgate.netoup.com For instance, in a porcine model of lethal peritonitis, administration of an antiserum reactive to procalcitonin resulted in improved arterial pressure, cardiac index, and stroke volume index, and significantly increased short-term survival. researchgate.netoup.com These findings suggest that calcitonin precursors may act as mediators in the pathophysiology of sepsis. researchgate.netoup.com

In the context of bone loss, as seen in osteoporosis models, porcine calcitonin has demonstrated therapeutic potential. A long-term study in adult cats with dietary-induced osteoporosis showed that porcine calcitonin could prevent the development of the condition. oup.com The treatment not only halted the increase in bone resorption but also appeared to stimulate bone formation. oup.com Similarly, in a rat model of osteoporosis induced by ovariectomy, calcitonin treatment was effective in reducing bone loss. frontiersin.org These studies highlight the utility of porcine calcitonin in investigating the mechanisms of bone loss and the potential for therapeutic interventions.

Table 2: Application of Porcine Calcitonin in Animal Models of Metabolic Diseases

| Disease Model | Animal | Key Findings | Reference |

| Polymicrobial Sepsis | Pig | Elevated procalcitonin levels correlate with sepsis severity. Immunoneutralization of calcitonin precursors improved physiological parameters and survival. | nih.govresearchgate.netoup.comnih.gov |

| Dietary Osteoporosis | Cat | Long-term administration of porcine calcitonin prevented bone loss and stimulated bone formation. | oup.com |

| Ovariectomy-Induced Osteoporosis | Rat | Calcitonin treatment reduced bone loss. | frontiersin.org |

Comparative Physiological Responses to Calcitonin in Various Animal Species

The physiological responses to calcitonin, including porcine calcitonin, exhibit notable variations across different animal species, reflecting evolutionary adaptations in calcium metabolism. oup.com While the fundamental role of calcitonin in inhibiting bone resorption is conserved in many mammals, its potency and the specifics of its action can differ. physiology.orgnews-medical.net